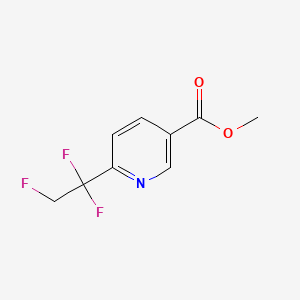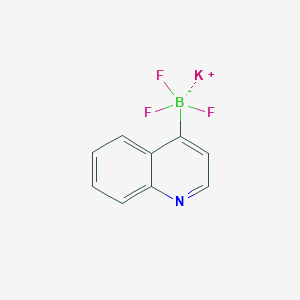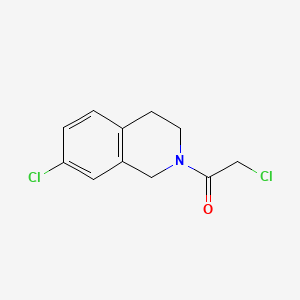![molecular formula C10H17NO3 B15298564 Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15298564.png)
Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-oxa-8-azaspiro[45]decane-2-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out under anhydrous conditions, and the organic layer is dried over anhydrous magnesium sulfate before the solvent is removed . This method provides a convenient route to obtain the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could interact with enzymes or receptors involved in critical biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A similar spiro compound with potential biological activity.
Spirotetramat: An insecticide with a spiro structure, used in agriculture.
1-Thia-4-azaspiro[4.5]decane: Another spiro compound with reported anticancer activity.
Uniqueness
Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate stands out due to its specific combination of oxygen and nitrogen atoms within the spiro structure. This unique arrangement provides distinct chemical reactivity and potential for diverse applications in various fields of research.
Eigenschaften
Molekularformel |
C10H17NO3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-13-9(12)8-2-3-10(14-8)4-6-11-7-5-10/h8,11H,2-7H2,1H3 |
InChI-Schlüssel |
NCSRJGIZUGMRQE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC2(O1)CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B15298494.png)
![Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate](/img/structure/B15298499.png)


![N-[3-(bromomethyl)-3-(2-methoxyethoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298549.png)


![4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid](/img/structure/B15298589.png)
![Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298593.png)

